(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane
Description
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane is a spirocyclic compound featuring a unique 5-oxaspiro[3.4]octane core. Its structure includes an azide group at the 7S position and a methoxy group at the 8R position. The spiro system introduces conformational rigidity, which may influence its reactivity, stereochemical stability, and biological interactions.
Properties
IUPAC Name |
(7S,8R)-7-azido-8-methoxy-5-oxaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-7-6(10-11-9)5-13-8(7)3-2-4-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUBBXGQJXHQZ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCC2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCC2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources. This step is usually carried out under mild conditions to prevent decomposition of the azido group.
Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azidation, methyl iodide for methoxylation.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various azido or methoxy derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
The compound’s azido group makes it a valuable tool in bioconjugation and click chemistry, enabling the labeling and modification of biomolecules. This has applications in proteomics, drug discovery, and molecular imaging.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
The compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane is a spirocyclic compound notable for its unique structural features, including an azido group and a methoxy group. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and bioconjugation due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the azido group (-N₃) and the methoxy group (-OCH₃) contributes to its reactivity and utility in synthetic applications.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₃N₃O |
| CAS Number | 2503156-07-6 |
| Functional Groups | Azido, Methoxy |
The biological activity of this compound is primarily attributed to its azido group, which can participate in bioorthogonal reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective labeling of biomolecules, making it a valuable tool in proteomics and molecular imaging.
Medicinal Chemistry
Research indicates that compounds with spirocyclic structures often exhibit favorable pharmacokinetic properties. The azido group may enhance the compound's ability to interact with biological targets, potentially leading to novel therapeutic agents.
- Pharmacological Potential : Investigations into the pharmacological effects of similar spirocyclic compounds suggest possible applications in treating various diseases, including cancer and infectious diseases.
- Drug Development : The compound can serve as a scaffold for developing new drugs through modifications that enhance efficacy and reduce toxicity.
Bioconjugation and Click Chemistry
The azido functionality allows for versatile applications in bioconjugation:
- Labeling Biomolecules : The ability to label proteins or nucleic acids selectively facilitates studies in cellular biology and drug delivery systems.
- Molecular Imaging : Its application in imaging techniques can improve the visualization of cellular processes.
Case Studies
-
Study on Drug Delivery Systems :
- A study demonstrated that spirocyclic compounds like this compound could be utilized to enhance drug delivery mechanisms by modifying their surface properties for better interaction with target cells.
-
Proteomic Applications :
- Research highlighted the use of azido-containing compounds in proteomics for tagging proteins without disrupting their natural functions, showcasing the utility of this compound in studying protein interactions.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Features | Biological Activity |
|---|---|---|
| (7S,8R)-7-Azido-8-hydroxy-5-oxaspiro[3.4]octane | Hydroxy group instead of methoxy | Potentially different reactivity |
| (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-one | Contains a ketone group | Varies in biological interactions |
| (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.5]nonane | Different spirocyclic core | Unique pharmacological properties |
Q & A
How can researchers optimize the synthetic route for (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane to improve yield and stereochemical purity?
Methodological Answer:
- Multi-step Synthesis Design : Begin with a precursor such as a hydroxyl- or amino-substituted spirocyclic intermediate. Introduce the azido and methoxy groups via nucleophilic substitution or azide-alkyne cycloaddition, ensuring temperature control (e.g., −20°C to room temperature) to minimize side reactions .
- Reagent Selection : Use trifluoromethanesulfonyl azide (TfN₃) for azidation to enhance regioselectivity. For methoxylation, employ methyl iodide in the presence of a base like NaH, optimizing molar ratios to avoid over-alkylation .
- Purification : Apply column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) followed by recrystallization to isolate the target compound. Monitor purity via TLC and HPLC (>98% purity threshold) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve stereochemical control by leveraging microwave irradiation for energy-efficient activation .
What spectroscopic techniques are most effective for confirming the stereochemical configuration of this compound?
Methodological Answer:
- 1H and 13C NMR : Analyze coupling constants (e.g., vicinal coupling J values) to determine axial/equatorial substituent orientations. For example, the methoxy group at C8 in the (8R) configuration will exhibit distinct splitting patterns compared to its (8S) enantiomer .
- 2D NMR (COSY, NOESY) : Resolve spatial proximities between the azido group (C7) and adjacent protons (e.g., C6-H and C8-OCH₃) to confirm the spiro junction geometry .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 224.1065 [M+H]+) and fragmentation patterns to distinguish regioisomers .
- Comparative Analysis : Cross-reference spectral data with structurally analogous compounds, such as Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate, to validate assignments .
How should researchers design experiments to evaluate the biological activity of this compound against neurological targets?
Methodological Answer:
- Target Selection : Prioritize receptors with known sensitivity to spirocyclic compounds, such as serotonin (5-HT) or dopamine receptors, based on structural similarities to bioactive analogs like 5-Azaspiro[3.4]octane derivatives .
- In Vitro Assays :
- Receptor Binding : Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A) to measure IC₅₀ values. Include positive controls (e.g., ketanserin) .
- Functional Activity : Employ cAMP or calcium flux assays in transfected HEK293 cells to assess agonism/antagonism .
- Molecular Docking : Model interactions between the azido group and receptor binding pockets (e.g., hydrophobic cleft of 5-HT₂A) using software like AutoDock Vina. Validate predictions via mutagenesis studies .
How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
Methodological Answer:
- Variable Screening : Systematically test parameters such as reaction time (e.g., 6–24 hours), solvent polarity (THF vs. DCM), and catalyst loading (e.g., 1–5 mol% CuI for azide-alkyne reactions) to identify critical factors .
- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., over-alkylated species or ring-opened derivatives). Adjust stoichiometry or add scavengers (e.g., trisamine to trap excess azide) .
- Reproducibility Protocol : Document ambient conditions (humidity, oxygen levels) and employ inert atmospheres (N₂/Ar) to minimize variability in moisture-sensitive steps .
What computational methods are suitable for predicting the stability and reactivity of this compound under varying pH conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to compute bond dissociation energies (BDEs) for the azido group and assess susceptibility to hydrolysis. Compare with experimental stability data (e.g., half-life in pH 7.4 buffer) .
- pKa Prediction : Apply MarvinSketch or ACD/Labs to estimate protonation states of the spirocyclic nitrogen and oxygen atoms, informing storage conditions (e.g., acidic buffers for zwitterionic stabilization) .
- Degradation Pathways : Simulate intermediates under oxidative (H₂O₂) or reductive (NaBH₄) conditions to identify labile moieties .
How can researchers validate the purity of this compound for pharmacological studies?
Methodological Answer:
- Chromatographic Methods :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against a certified reference standard .
- Chiral GC : Resolve enantiomeric impurities (<0.5%) using a β-cyclodextrin column .
- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (>150°C) to ensure thermal stability during storage .
Comparison of Structural Analogs Influencing Reactivity
| Compound | Key Structural Feature | Reactivity Difference vs. Target Compound | Reference |
|---|---|---|---|
| Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate | Sulfur at C5 | Higher electrophilicity due to sulfur’s polarizability | |
| 2-Azaspiro[3.4]octane | Single nitrogen at C2 | Reduced hydrogen-bonding capacity | |
| tert-Butyl 6-oxo-2-azaspiro[3.4]octane | tert-Butyl group at C6 | Steric hindrance limits ring-opening reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
